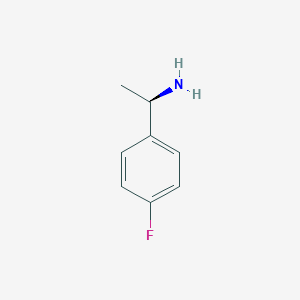

(R)-1-(4-fluorophenyl)ethanamine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426187 | |

| Record name | (R)-1-(4-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374898-01-8 | |

| Record name | (+)-1-(4-Fluorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374898-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(4-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 4 Fluorophenyl Ethanamine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds like (R)-1-(4-fluorophenyl)ethanamine. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

Asymmetric Reductive Amination of Prochiral Ketones

One of the most powerful strategies for synthesizing chiral amines is the asymmetric reductive amination of prochiral ketones. This one-pot reaction involves the condensation of a ketone, in this case, 4-fluoroacetophenone, with an amine source, followed by the in-situ stereoselective reduction of the resulting imine or enamine intermediate.

The success of asymmetric reductive amination heavily relies on the choice of a chiral catalyst. Ruthenium complexes featuring the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand and its derivatives, such as Tol-BINAP, have emerged as highly effective catalysts for this transformation. These catalysts facilitate a hydrogen-transfer reductive amination, typically using ammonium (B1175870) formate (B1220265) as both the amine and hydrogen source.

In a representative system, a catalyst like [((R)-tol-binap)RuCl₂] is employed to convert aryl ketones to the corresponding primary amines with high enantioselectivity. mdma.ch The reaction proceeds via the formation of a chiral ruthenium hydride species, which then selectively reduces the prochiral imine formed from the ketone and ammonia (B1221849). The stereochemical outcome is dictated by the chirality of the BINAP ligand, with (R)-BINAP generally affording the (R)-amine.

Achieving high enantiomeric excess (ee) and chemical yield requires careful optimization of various reaction parameters. The choice of solvent, temperature, and additives can significantly influence the reaction's efficiency and stereoselectivity.

For the Ru-catalyzed reductive amination, a mixture of methanol (B129727) and an ammonia solution is often used as the reaction medium. The concentration of ammonia has been found to be a crucial parameter; it can enhance enantioselectivity, although sometimes at the cost of reactivity. mdma.ch Temperature also plays a vital role, with optimal results for aryl ketones typically achieved between 60 and 85°C. mdma.ch The addition of certain acids can accelerate the reaction but may lead to a decrease in the asymmetric induction. mdma.ch The screening of these conditions is essential to find the optimal balance for producing this compound in high yield and optical purity.

Table 1: Asymmetric Hydrogen-Transfer Reductive Amination of Various Aryl Ketones Using a [((R)-tol-binap)RuCl₂] Catalyst

| Ketone | Product | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | 1-Phenylethanamine | 70 | 85 | 88 (R) |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanamine | 70 | 82 | 86 (R) |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | 70 | 78 | 87 (R) |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanamine | 70 | 88 | 92 (R) |

| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)ethanamine | 60 | 91 | 98 (R) |

| 2-Octanone | 2-Octanamine | 70 | 75 | 30 (R) |

Data adapted from a study on hydrogen-transfer reductive amination, illustrating the general effectiveness of the method for aryl ketones. mdma.ch

Asymmetric Reduction of Oximes and Their Derivatives

An alternative and highly effective approach to chiral primary amines is the asymmetric reduction of prochiral oximes or their ether derivatives. This method avoids the direct use of ammonia and relies on the stereoselective reduction of the C=N double bond of the oxime derived from 4-fluoroacetophenone.

Borane (B79455) (BH₃) and its complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-THF, are common reducing agents for oximes. To achieve enantioselectivity, a chiral catalyst is required to mediate the hydride transfer from the borane to the oxime ether. Chiral oxazaborolidines, often generated in situ from chiral amino alcohols, have proven to be effective catalysts for this purpose. nih.govrsc.org The reaction of an oxime ether with borane in the presence of a catalytic amount of a chiral promoter can yield the corresponding primary amine with high enantiomeric excess. rsc.org The stereochemistry of the resulting amine is dependent on the configuration of the chiral amino alcohol used to generate the catalyst.

A significant advancement in the borane-mediated reduction of oxime ethers involves the use of stable, chiral spiroborate esters as catalysts. nih.govnih.gov These catalysts are typically derived from non-racemic 1,2-amino alcohols and diols like ethylene (B1197577) glycol. Spiroborate esters have demonstrated high reactivity and enantioselectivity in the reduction of O-benzyl oxime ethers to primary amines. nih.gov

The process involves the reduction of the oxime ether with a borane source, catalyzed by a small amount (e.g., 10 mol%) of the spiroborate ester. These reactions can be carried out under mild conditions, for instance at 0°C in a solvent like dioxane, to achieve high conversion and excellent enantioselectivity, with reported ee values up to 99% for various aralkylamines. nih.gov The operational simplicity and the stability of the spiroborate catalysts make this a highly attractive method for the synthesis of enantiopure amines like this compound.

Table 2: Enantioselective Borane Reduction of Aralkyloxime Ethers Catalyzed by a Spiroborate Ester

| Substrate (Oxime Ether of) | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | 1-Phenylethanamine | 10 | 95 | 97 (S) |

| Propiophenone | 1-Phenylpropan-1-amine | 10 | 92 | 99 (S) |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | 10 | 94 | 98 (S) |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanamine | 10 | 96 | 96 (S) |

| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanamine | 10 | 93 | 99 (S) |

| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanamine | 10 | 94 | 97 (S) |

Data is representative of the spiroborate-catalyzed reduction of O-benzyloxime ethers, showing high yields and enantioselectivities. The configuration of the product amine depends on the chirality of the catalyst used. nih.gov

ω-Transaminase-Mediated Synthesis

ω-Transaminases (ω-TAs) are instrumental in the asymmetric synthesis of chiral amines. These pyridoxal-5-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, yielding a chiral amine. mdpi.com The synthesis of this compound from 4'-fluoroacetophenone (B120862) using an (R)-selective ω-transaminase is a prominent example of this approach.

The reaction equilibrium can sometimes be unfavorable; however, strategies such as using a co-enzyme regeneration system or removing the co-product can drive the reaction towards the desired amine. researchgate.net For instance, the combination of an ω-transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively shift the equilibrium by eliminating the pyruvate co-product. researchgate.net The choice of amine donor and reaction conditions, including pH, temperature, and the presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO), are crucial for optimizing the yield and enantiomeric excess of the final product. mdpi.combohrium.com

Researchers have successfully engineered ω-transaminases to enhance their activity, stability, and substrate scope for non-natural substrates. nih.gov Through techniques like semi-rational protein design and combinatorial active-site saturation testing, variants with significantly improved performance have been developed. researchgate.netnih.gov

Table 1: Factors Influencing ω-Transaminase-Mediated Synthesis

| Factor | Description | Impact on Synthesis |

| Enzyme Selectivity | Inherent property of the ω-TA to produce the desired (R)- or (S)-enantiomer. | Crucial for achieving high enantiomeric excess. (R)-selective ω-TAs are essential for this synthesis. |

| Amine Donor | Provides the amino group for the transamination reaction (e.g., isopropylamine (B41738), L-alanine). | Choice of donor can affect reaction rate and equilibrium position. mdpi.com |

| Co-product Removal | Strategies to remove the ketone co-product (e.g., acetone (B3395972) from isopropylamine). | Shifts the reaction equilibrium towards the product, increasing conversion. researchgate.net |

| Co-solvent | Organic solvents like DMSO can be used to improve substrate solubility. | Can enhance enzyme activity up to a certain concentration, but higher concentrations may be inhibitory. mdpi.com |

| pH and Temperature | Optimal conditions vary depending on the specific enzyme used. | Affect enzyme activity and stability, thereby influencing reaction rate and overall yield. bohrium.com |

| Substrate/Enzyme Loading | The concentrations of the ketone substrate and the enzyme. | Higher loading can increase productivity but may also lead to substrate or product inhibition. bohrium.com |

Ketoreductase-Catalyzed Stereoinversion for Deracemization

Deracemization is an efficient strategy to convert a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. One such method involves the use of ketoreductases (KREDs). While KREDs are primarily known for the asymmetric reduction of ketones to chiral alcohols, they can be employed in deracemization processes. nih.govnih.gov

This process typically involves a cyclic reaction where one enantiomer of the amine is selectively oxidized to the corresponding imine, which is then asymmetrically reduced back to the desired enantiomer of the amine. This stereoinversion effectively converts the unwanted enantiomer into the desired one. The development of engineered KREDs with high stereoselectivity is crucial for the success of this approach. nih.gov

Engineered D-Amino Acid Oxidase Applications in Imine Synthesis

The synthesis of this compound can also be approached through the formation of an intermediate imine, which is then asymmetrically reduced. Engineered D-amino acid oxidases can play a role in this pathway. While their primary function is the oxidative deamination of D-amino acids, engineered variants can be utilized in deracemization processes.

A "toolbox" of monoamine oxidase (MAO-N) variants from Aspergillus niger has been developed through rational structure-guided engineering and high-throughput screening. nih.gov These engineered biocatalysts exhibit expanded substrate scope and can be applied in deracemization reactions for the asymmetric synthesis of various chiral amines. nih.gov This involves the selective oxidation of the (S)-enantiomer of the amine to the corresponding imine, which can then be reduced to the desired (R)-enantiomer in a subsequent step, or the imine can spontaneously hydrolyze to the ketone and be recycled.

Amine Dehydrogenase (AmDH) Systems for Chiral Amine Production

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov This method is highly atom-efficient as it often uses ammonium formate as both the nitrogen source and the source of reducing equivalents, with the nicotinamide (B372718) coenzyme being recycled in tandem by a formate dehydrogenase (FDH). nih.gov The only by-product of this dual-enzyme system is inorganic carbonate. nih.gov

Engineered AmDHs have demonstrated the ability to convert a range of ketones, including substituted phenylacetones, into the corresponding (R)-configured amines with excellent stereoselectivity (>99% ee). nih.gov For example, an AmDH from Bacillus badius has shown high efficiency in the amination of para-substituted phenylacetone (B166967) derivatives. nih.gov The development of these enzymes has been achieved through protein engineering, successfully altering the substrate specificity of enzymes like leucine (B10760876) dehydrogenase to accept ketones instead of their native α-keto acid substrates. nih.gov

Table 2: Comparison of Biocatalytic Methods for this compound Synthesis

| Method | Key Enzyme(s) | Starting Material | Key Advantages |

| ω-Transaminase-Mediated Synthesis | ω-Transaminase (ω-TA) | 4'-Fluorophenylacetophenone | High enantioselectivity, mild reaction conditions. mdpi.comnih.gov |

| Ketoreductase-Catalyzed Deracemization | Ketoreductase (KRED), Amine Oxidase | Racemic 1-(4-Fluorophenyl)ethanamine (B1330211) | Theoretical 100% yield from racemate. nih.govnih.gov |

| Engineered D-Amino Acid Oxidase | Monoamine Oxidase (MAO-N) | Racemic 1-(4-Fluorophenyl)ethanamine | Broad substrate scope, deracemization of bulky amines. nih.gov |

| Amine Dehydrogenase (AmDH) Systems | Amine Dehydrogenase (AmDH), Formate Dehydrogenase (FDH) | 4'-Fluorophenylacetophenone | High atom economy, uses ammonia as nitrogen source, produces only carbonate as a by-product. nih.gov |

Chiral Resolution Techniques for Racemic Mixtures

Classical resolution remains a widely used and robust method for obtaining enantiomerically pure compounds, especially when asymmetric synthesis is challenging or economically unviable. onyxipca.com

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic 1-(4-fluorophenyl)ethanamine can be effectively achieved by forming diastereomeric salts with a chiral resolving agent. advanceseng.com Since 1-(4-fluorophenyl)ethanamine is a basic compound, a chiral acid is used as the resolving agent. libretexts.org The reaction of the racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. libretexts.orglibretexts.org

These diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org

Commonly used chiral resolving agents for basic compounds include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. onyxipca.comlibretexts.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation and high enantiomeric purity. nih.govrsc.org

Table 3: Common Chiral Acids for Resolution of Racemic Amines

| Chiral Acid | Availability of Enantiomers |

| Tartaric Acid | Both (+) and (-) forms are available. onyxipca.com |

| Mandelic Acid | Both (+) and (-) forms are available. onyxipca.com |

| Camphor-10-sulfonic Acid | Both (+) and (-) forms are available. onyxipca.com |

| Dibenzoyltartaric Acid | Both (+) and (-) forms are available. onyxipca.com |

| Malic Acid | Both (+) and (-) forms are available. onyxipca.com |

Selection of Chiral Resolving Agents (e.g., L-Tartaric Acid)

The efficacy of chiral resolution is critically dependent on the choice of the resolving agent. wikipedia.org For basic compounds like 1-(4-fluorophenyl)ethanamine, chiral acids are employed. The ideal agent should be readily available in high optical purity, inexpensive, and form diastereomeric salts that exhibit a significant difference in solubility to facilitate separation by crystallization. onyxipca.comresearchgate.net

Commonly used chiral resolving agents for amines include tartaric acid, malic acid, mandelic acid, and camphorsulfonic acid. onyxipca.comlibretexts.org For the specific resolution of 1-(4-fluorophenyl)ethanamine, naturally occurring acids are preferred due to their availability and cost-effectiveness on an industrial scale. google.com

L-(+)-Tartaric Acid: This is a widely used resolving agent for racemic amines. It reacts with the racemic amine to form a pair of diastereomeric salts: this compound-L-tartrate and (S)-1-(4-fluorophenyl)ethanamine-L-tartrate. The differing spatial arrangements of these diastereomers lead to different crystalline structures and solubilities, which is the basis for their separation. wikipedia.org

L-(-)-Malic Acid: This is another effective resolving agent for this specific amine. A patented process describes the use of natural L-(-)-malic acid to preferentially crystallize the diastereomeric salt with the (R)-amine, achieving high optical purity. google.com

Dibenzoyl-L-tartaric Acid: This is a derivative of tartaric acid that is also employed in chiral resolutions, often when the parent acid does not provide adequate separation. chemicalbook.com Its larger, more rigid structure can enhance the differences in crystallinity and solubility between the diastereomeric salts. chemicalbook.com

A screening process is often necessary to identify the optimal resolving agent and solvent combination for a particular resolution, maximizing both yield and enantiomeric excess (ee). onyxipca.com

Selective Crystallization Processes

Selective crystallization is the core mechanical step in this resolution method. researchgate.net The process leverages the solubility difference between the two diastereomeric salts formed. wikipedia.org The general procedure involves several key steps:

Salt Formation: The racemic 1-(4-fluorophenyl)ethanamine and the chosen chiral resolving agent (e.g., L-(-)-malic acid) are dissolved in a suitable solvent, such as methanol or a methanol/water mixture. google.com The mixture is typically heated to ensure complete dissolution. google.com

Cooling and Crystallization: The solution is then gradually cooled. As the temperature decreases, the solubility of the salts drops, and the less soluble diastereomer preferentially crystallizes out of the solution. google.comresearchgate.net In the case of using L-(-)-malic acid, the salt formed with this compound is the less soluble one, allowing for its isolation. google.com

Filtration: The precipitated crystals of the desired diastereomeric salt are separated from the mother liquor (which is now enriched in the other diastereomer) by filtration. google.com

Recrystallization: To enhance the optical purity, the isolated salt can be subjected to one or more recrystallization steps. google.com This involves re-dissolving the crystals in a fresh solvent and repeating the crystallization process, which can yield enantiomeric excess values of 98% ee or higher. google.com

Liberation of the Free Amine: After the diastereomeric salt is purified, the chiral resolving agent is removed by treating the salt with a base. This deprotonates the amine, regenerating the enantiomerically pure this compound as a free base, which can then be extracted. wikipedia.org

Chiral Chromatography for Enantioseparation

Chiral chromatography offers an alternative, direct method for separating enantiomers without the need for derivatization into diastereomers. tcichemicals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sapub.org

High-performance liquid chromatography (HPLC) is particularly versatile for this purpose. sapub.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs, causing one enantiomer to elute from the column faster than the other.

Key aspects of chiral chromatography for this separation include:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a wide range of chiral compounds. sapub.orgnih.gov For primary amines like 1-(4-fluorophenyl)ethanamine, crown ether-based CSPs are also highly effective, as the protonated primary amino group can form strong interactions with the oxygen-rich core of the crown ether. nih.gov

Mobile Phase: The choice of mobile phase (the solvent that carries the mixture through the column) is crucial for achieving good separation. Typical mobile phases for normal-phase chromatography consist of mixtures like hexane (B92381) and isopropanol (B130326). nih.gov The composition of the mobile phase is optimized to balance retention time and resolution.

Application: While highly effective for analytical purposes (e.g., determining the enantiomeric excess of a sample), preparative chiral HPLC can be used to isolate larger quantities of pure enantiomers. onyxipca.comkoreascience.kr However, for industrial-scale production, it can be more costly and time-consuming compared to classical resolution by crystallization. onyxipca.com Chiral gas chromatography is also used, particularly for analytical confirmation of optical purity after the amine is derivatized to an acetamide. google.com

Racemic Synthesis Routes Preceding Chiral Resolution

The starting point for chiral resolution is the racemic mixture of 1-(4-fluorophenyl)ethanamine. The synthesis of this racemate is a critical preceding step, typically beginning with readily available aromatic precursors.

Nucleophilic Substitution and Reduction Sequences

A common and efficient route to synthesize racemic 1-(4-fluorophenyl)ethanamine involves the reduction of an oxime. This multi-step process begins with a ketone precursor.

Oximation: The synthesis starts with 4'-fluoroacetophenone. This ketone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime, 4'-fluoroacetophenone oxime. google.com

Reduction: The C=N double bond of the oxime is then reduced to a C-N single bond to form the primary amine. Various reducing agents can be employed for this transformation. The result of this sequence is the racemic (±)-1-(4-fluorophenyl)ethanamine. google.comchemicalbook.com

Friedel-Crafts Acylation Precursors

The key precursor for the racemic synthesis, 4'-fluoroacetophenone, is typically prepared via a Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution reaction is a fundamental method for attaching acyl groups to an aromatic ring. sigmaaldrich.com

In this specific synthesis, the reaction involves:

Arene: Fluorobenzene (B45895)

Acylating Agent: Acetyl chloride or acetic anhydride (B1165640)

Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃) sigmaaldrich.comyoutube.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acetyl chloride and the AlCl₃ catalyst. khanacademy.org The fluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form the aryl ketone. The fluorine atom on the ring directs the acylation primarily to the para position due to steric hindrance and electronic effects, yielding the desired 4'-fluoroacetophenone. organic-chemistry.org

Halogenated Aromatic Precursor Strategies (e.g., Fluorine Displacement)

The entire synthetic strategy is built upon a halogenated aromatic precursor. The starting material, fluorobenzene, is a simple and widely available halogenated aromatic compound. The Friedel-Crafts acylation described above is the primary strategy that utilizes this precursor to build the necessary carbon skeleton. The presence of the fluorine atom is crucial as it is retained in the final product, this compound. synthonix.comapolloscientific.co.uk

While "fluorine displacement" (nucleophilic aromatic substitution) is a known reaction type, it is not the typical method for synthesizing this particular amine. The stability of the C-F bond in fluorobenzene makes it less susceptible to nucleophilic attack compared to other halobenzenes, and the conditions required would be harsh. The established and more efficient pathway remains the electrophilic substitution (Friedel-Crafts acylation) on the fluorinated ring, followed by further functional group manipulations.

Data Tables

Table 1: Chiral Resolving Agents for 1-(4-Fluorophenyl)ethanamine

| Resolving Agent | Type | Function | Reference |

|---|---|---|---|

| L-(+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amine | google.comwikipedia.org |

| L-(-)-Malic Acid | Chiral Acid | Forms diastereomeric salts, selectively crystallizes with (R)-enantiomer | google.com |

Table 2: Synthetic Route Overview

| Step | Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Fluorobenzene | 4'-Fluoroacetophenone | organic-chemistry.orgsigmaaldrich.com |

| 2 | Oximation | 4'-Fluoroacetophenone | 4'-Fluoroacetophenone oxime | google.com |

| 3 | Reduction | 4'-Fluoroacetophenone oxime | (±)-1-(4-Fluorophenyl)ethanamine | google.com |

Advanced Synthetic Strategies

Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental compatibility. For the preparation of this compound and its derivatives, several advanced strategies have emerged that offer significant advantages over classical methods. These approaches often lead to higher yields, superior enantioselectivities, and the ability to construct complex molecular architectures in fewer steps.

Multicomponent Reactions (MCRs) for Complex Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, are powerful tools for generating molecular diversity. wikipedia.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be employed to synthesize complex analogues of this compound. wikipedia.orgorganic-chemistry.org

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org By utilizing 4-fluorobenzaldehyde (B137897) as the aldehyde component and a chiral amine, it is possible to generate a library of complex peptidomimetics with a stereocenter derived from the fluorinated aromatic ring. The reaction is typically exothermic and can be completed rapidly in polar aprotic solvents like dimethylformamide (DMF). wikipedia.org

The Passerini reaction , one of the oldest isocyanide-based MCRs, combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. researchgate.net This reaction can be performed in various solvents, including water and ionic liquids, highlighting its versatility. researchgate.net The use of chiral carboxylic acids or auxiliaries can induce stereoselectivity, offering a pathway to enantiomerically enriched products. nih.gov

While specific examples detailing the Ugi or Passerini reaction for the direct synthesis of complex analogues starting from this compound are not extensively documented in readily available literature, the principles of these reactions allow for the strategic design of synthetic routes to novel, structurally diverse molecules incorporating the 4-fluorophenyl ethylamine (B1201723) scaffold. The inherent convergence and atom economy of MCRs make them highly attractive for the rapid generation of compound libraries for drug discovery and other applications. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized asymmetric synthesis, providing highly efficient and selective methods for the preparation of chiral molecules. For the synthesis of this compound, transition metal-catalyzed asymmetric hydrogenation and reductive amination are particularly relevant. nih.gov

Asymmetric Hydrogenation of Enamides: A prominent strategy involves the rhodium-catalyzed asymmetric hydrogenation of enamides derived from 4-fluoroacetophenone. The use of chiral phosphine (B1218219) ligands, such as bisphosphines, is crucial for achieving high enantioselectivity. rsc.org For instance, rhodium complexes with chiral bisaminophosphine ligands have demonstrated high efficacy in the enantioselective hydrogenation of various enamides, leading to chiral amine derivatives. acs.org

A representative reaction would involve the hydrogenation of an N-acetyl enamine derived from 4-fluoroacetophenone using a Rh-catalyst bearing a chiral diphosphine ligand like (R)-SDP. Such reactions can proceed in quantitative yields and with excellent enantioselectivities, often in the range of 88–96% ee. rsc.org

Table 1: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Branched Enamide

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| [Rh(COD)2]BF4 / (R)-SDP | (Z)-N-(1-(4-fluorophenyl)vinyl)acetamide | (R)-N-(1-(4-fluorophenyl)ethyl)acetamide | >99 | 92 |

Data is illustrative and based on similar reported reactions. rsc.org

Noyori-type Asymmetric Hydrogenation: The asymmetric hydrogenation of ketones, pioneered by Noyori, offers a direct route to chiral alcohols, which can then be converted to amines. The use of ruthenium catalysts bearing chiral BINAP ligands is a hallmark of this approach. harvard.eduwikipedia.org More advanced Noyori-Ikariya bifunctional catalysts, which feature a metal-ligand cooperation mechanism, are highly efficient for the asymmetric transfer hydrogenation of ketones. lanl.govrsc.org The asymmetric reduction of 4-fluoroacetophenone using a Noyori-type catalyst would yield (R)-1-(4-fluorophenyl)ethanol with high enantiopurity, which can subsequently be converted to this compound through methods like the Mitsunobu reaction followed by reduction or direct amination.

Betti Reaction for Chiral Intermediate Derivation

The Betti reaction is a multicomponent reaction that condenses an aldehyde, a primary or secondary amine, and a phenol (B47542) to produce aminobenzylphenols, known as Betti bases. wikipedia.orgchem-station.com This reaction is a valuable tool for creating chiral intermediates that can be used in asymmetric synthesis. researchgate.net

A specific and highly relevant example is the reaction of 2-naphthol, 4-fluorobenzaldehyde, and a chiral amine like (S)-1-naphthyl-1-ethylamine. researchgate.net This reaction, conducted without a solvent at elevated temperatures, yields a chiral aminobenzylnaphthol derivative. The resulting Betti base possesses defined stereocenters and can act as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis.

In a reported synthesis, the reaction between 2-naphthol, 4-fluorobenzaldehyde, and (S)-1-phenylethylamine provides a crystalline product with high diastereoselectivity. chem-station.com This demonstrates the utility of the Betti reaction in fixing the stereochemistry at the carbon bearing the 4-fluorophenyl group, which is a crucial step towards the synthesis of enantiopure compounds.

Table 2: Example of a Betti Reaction for Chiral Intermediate Synthesis

| Aldehyde | Amine | Phenol | Product | Yield (%) | Diastereomeric Excess (d.e., %) |

| 4-Fluorobenzaldehyde | (S)-1-Phenylethylamine | 2-Naphthol | (S)-1-(((S)-1-(4-fluorophenyl)(phenylamino)methyl)naphthalen-2-ol | High | High |

Data is illustrative based on similar reported Betti reactions. researchgate.netchem-station.com

The aminobenzylnaphthol products of the Betti reaction are versatile intermediates. The hydroxyl and amino groups can be further functionalized to create a variety of chiral ligands and catalysts. nih.gov

Dehydrogenative Synthesis Approaches

Dehydrogenative synthesis, also known as acceptorless dehydrogenative coupling (ADC), represents a green and atom-economical approach to bond formation, where the only byproduct is hydrogen gas. This strategy can be applied to the synthesis of amines from alcohols and ammonia or other amine sources. nih.gov

The dehydrogenative coupling of an alcohol with an amine is typically catalyzed by transition metal complexes, often based on ruthenium or iridium. The reaction proceeds through the oxidation of the alcohol to an aldehyde or ketone in situ, which then reacts with the amine to form an imine or enamine. Subsequent reduction of this intermediate by the hydrogen generated in the initial dehydrogenation step affords the final amine product.

For the synthesis of this compound, this would involve the dehydrogenative coupling of 1-(4-fluorophenyl)ethanol (B1199365) with ammonia. A suitable ruthenium-pincer complex, for instance, could catalyze this transformation. While specific, high-yielding examples for this exact transformation are still emerging, the general methodology has been successfully applied to the synthesis of various primary amines from the corresponding alcohols and ammonia. Mechanistic studies on related systems, such as the ruthenium-catalyzed dehydrogenative coupling of alcohols and thiols to form thioesters, provide insight into the catalytic cycle. nih.gov

The development of highly active and selective catalysts for the direct dehydrogenative amination of secondary alcohols like 1-(4-fluorophenyl)ethanol with ammonia remains an active area of research, promising a more sustainable route to chiral amines like this compound.

Chemical Reactivity and Derivatization Strategies of R 1 4 Fluorophenyl Ethanamine

Fundamental Transformations of the Amine Moiety

The primary amine group in (R)-1-(4-fluorophenyl)ethanamine is the focal point for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions to Imines and Nitriles

The oxidation of primary amines can lead to the formation of imines, which can be further oxidized to nitriles. While specific studies on the direct oxidation of this compound to its corresponding imine or nitrile are not extensively detailed in the provided search results, the general principles of amine oxidation are well-established. These reactions typically involve the use of various oxidizing agents and catalysts.

Reduction Reactions

The term "reduction" in the context of a primary amine like this compound is less common than oxidation, as the amine group is already in a reduced state. Further reduction would necessitate cleavage of the carbon-nitrogen bond, a process that is not typically a primary synthetic goal. However, the amine can be used as a directing group in reduction reactions of other functionalities within a larger molecule.

Nucleophilic Acyl Substitution and Amide Formation

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in nucleophilic acyl substitution reactions with various acylating agents to form stable amide bonds. chemguide.co.uk This reaction is a cornerstone of its application in the synthesis of more complex molecules.

The general mechanism for this transformation is nucleophilic addition-elimination. chemguide.co.uk The amine attacks the electrophilic carbonyl carbon of an acyl compound (such as an acyl chloride, anhydride (B1165640), or ester), leading to a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then collapses, expelling a leaving group and forming the new carbon-nitrogen bond of the amide. libretexts.org The reactivity of the acylating agent plays a crucial role, with acyl chlorides being more reactive than esters due to the better leaving group ability of the chloride ion. libretexts.org

For example, the reaction of an amine with an acyl chloride is a vigorous process that produces an N-substituted amide and hydrogen chloride. chemguide.co.uk Due to the basicity of the amine, a second equivalent is often required to neutralize the HCl formed, resulting in an ammonium (B1175870) salt. chemguide.co.uk

Table 1: Examples of Nucleophilic Acyl Substitution with Amines

| Acylating Agent | Product | Key Features |

| Acyl Chloride | N-substituted Amide | Highly reactive, often requires a base to neutralize HCl byproduct. chemguide.co.uklibretexts.org |

| Acid Anhydride | N-substituted Amide | Good reactivity, produces a carboxylic acid as a byproduct. masterorganicchemistry.com |

| Ester | N-substituted Amide | Less reactive than acyl chlorides and anhydrides, often requires heat or catalysis. masterorganicchemistry.com |

| Carboxylic Acid | N-substituted Amide | Requires activation with a coupling agent (e.g., DCC, EDC) to facilitate the reaction. |

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom on the phenyl ring of this compound significantly influences its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl fluorides, particularly those activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org In these reactions, a nucleophile replaces the fluorine atom on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluorine being an excellent leaving group in this context due to its high electronegativity. nih.govmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the fluorine atom further activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgyoutube.com While the amine group in this compound is generally considered an activating, ortho-, para-directing group for electrophilic substitution, its influence in SNAr can be more complex.

A practical method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed using hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) at relatively mild temperatures (95 °C). nih.gov This method is tolerant of various functional groups, including amides. nih.gov

Influence of Fluorine on Electrophilic Aromatic Substitution

The fluorine atom, being a halogen, exerts a dual influence on electrophilic aromatic substitution (EAS) reactions. It is an activating group due to its ability to donate a lone pair of electrons through resonance, and a deactivating group due to its strong electron-withdrawing inductive effect. In the case of this compound, the fluorine atom is located para to the ethylamine (B1201723) substituent.

Derivatization for Synthetic Utility

The synthetic utility of this compound is primarily derived from the reactivity of its primary amino group. This functional group readily undergoes reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds, allowing for its conversion into a variety of derivatives with applications in medicinal chemistry, materials science, and catalysis.

Chiral thioureas have emerged as powerful organocatalysts, capable of activating substrates through a dual hydrogen-bonding motif. The synthesis of chiral thioureas often relies on the reaction between a chiral amine and an isothiocyanate, with the amine serving as the source of chirality. molaid.com This general and reliable method is applicable to the derivatization of this compound.

The typical synthesis involves the nucleophilic addition of the primary amine of this compound to the electrophilic carbon atom of an isothiocyanate. The reaction is generally high-yielding and proceeds under mild conditions. A variety of isothiocyanates can be employed, allowing for the tuning of the steric and electronic properties of the resulting chiral thiourea (B124793) catalyst. For instance, reaction with an aryl isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, is a common strategy to produce highly effective hydrogen-bond-donating catalysts.

A general scheme for this transformation is presented below:

Scheme 1: General Synthesis of Chiral Thiourea Derivatives

In this reaction, the chiral amine this compound reacts with a substituted isothiocyanate in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature to afford the corresponding N-(1-(4-fluorophenyl)ethyl)-N'-(aryl)thiourea.

While specific literature examples detailing the synthesis of a thiourea derivative directly from this compound were not prevalent in the searched literature, the methodology is well-established for analogous chiral amines. molaid.comberrchem.com The reverse reaction, starting from the corresponding (R)-1-(4-fluorophenyl)ethyl isothiocyanate and reacting it with another amine, is also a viable route to more complex thiourea structures. molaid.com

The nucleophilic nature of the primary amine in this compound allows for straightforward N-alkylation and N-acylation, providing access to secondary and tertiary amines and amides, respectively. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

N-Alkylation: The direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, under controlled conditions or through alternative methods like reductive amination, selective mono-alkylation can be achieved. A patent for the synthesis of serine/threonine kinase inhibitors describes a procedure where this compound is used as a reagent, implying an N-alkylation or related C-N bond-forming reaction. google.comgoogle.com

N-Acylation: N-acylation is a more readily controlled and widely used derivatization strategy. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) proceeds efficiently to give the corresponding amide. This reaction is fundamental in peptide synthesis and for the introduction of acyl groups as protecting groups or as part of a larger molecular scaffold. A patent for KCNQ2-5 channel activators describes the reaction of this compound in tetrahydrofuran, followed by treatment with various reagents, which is indicative of an acylation or similar transformation. google.com

The following table summarizes a representative N-acylation reaction found in the patent literature.

Table 1: Example of N-Acylation of this compound

| Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Product | Reference |

|---|

This data is representative of a general procedure described in the patent literature where the amine is used as a nucleophile to displace a leaving group on an electrophilic partner, a common strategy in the synthesis of complex pharmaceutical agents.

The chiral scaffold of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. ambeed.com These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations.

One of the most common classes of ligands derived from chiral amines are P,N-ligands, which contain both a phosphorus and a nitrogen donor atom. The synthesis of chiral aminophosphine (B1255530) ligands, for example, can be readily achieved by reacting the chiral amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), in the presence of a base to scavenge the HCl byproduct. ambeed.comscribd.com

Scheme 2: General Synthesis of a Chiral Aminophosphine Ligand

This scheme illustrates the synthesis of an N-(diphenylphosphino) derivative. The resulting secondary aminophosphine can be further functionalized or used directly as a ligand in catalysis.

These types of ligands have proven effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation. ambeed.com The modular nature of their synthesis allows for the facile generation of ligand libraries by varying the substituents on either the amine or the phosphine (B1218219) component, enabling the optimization of the catalyst for a specific reaction.

Table 2: Common Strategies for Chiral Ligand Synthesis from Chiral Amines

| Amine Starting Material | Reagent | Ligand Type | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| This compound | Chlorodiphenylphosphine (ClPPh₂) | Aminophosphine (P,N-ligand) | Asymmetric Hydrogenation, Hydroformylation | ambeed.comscribd.com |

This table outlines general and well-established strategies for converting chiral primary amines into valuable ligands for asymmetric catalysis.

Applications of R 1 4 Fluorophenyl Ethanamine in Asymmetric Synthesis and Catalysis

Asymmetric Catalysis Using (R)-1-(4-Fluorophenyl)ethanamine-Derived Ligands

The utility of this compound in asymmetric catalysis is primarily realized through its incorporation into chiral ligands. These ligands, when coordinated with a metal center, create a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer.

Application in Enantioselective Hydrogenation and Reduction Reactions

Ligands derived from this compound have shown promise in enantioselective hydrogenation and reduction reactions. These reactions are fundamental transformations in organic synthesis, allowing for the conversion of prochiral substrates, such as imines and ketones, into chiral amines and alcohols with high enantiomeric excess (ee). For instance, the development of palladium-catalyzed asymmetric hydrogenation of fluorinated imines has provided an efficient route to enantioenriched fluorinated amines, achieving up to 94% ee. dicp.ac.cn Similarly, rhodium-catalyzed asymmetric hydrogenation of sterically hindered tetrasubstituted enamines has been successful, yielding chiral intermediates for APIs with high conversion and enantioselectivity (>95% ee). researchgate.net

The effectiveness of these catalytic systems often depends on the specific ligand structure and the reaction conditions. Research has explored various phosphine-based ligands in combination with rhodium and iridium catalysts for the asymmetric hydrogenation of diverse substrates, including cyclic dehydroamino acid derivatives. rsc.org While some systems have achieved high enantioselectivities, the development of broadly applicable and highly efficient catalysts remains an active area of research. dicp.ac.cnrsc.org

Utilization in Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Chiral ligands derived from this compound have been employed in asymmetric C-C bond-forming reactions, such as the aldol (B89426) condensation and the addition of diethylzinc (B1219324) to aldehydes. vanderbilt.edu

In these reactions, the chiral ligand, in conjunction with a metal catalyst, orchestrates the approach of the reacting partners, thereby controlling the stereochemistry of the newly formed C-C bond. The aldol condensation, for example, which forms a β-hydroxy ketone, can be rendered enantioselective through the use of chiral catalysts. vanderbilt.edu Similarly, the enantioselective addition of organozinc reagents to aldehydes is a well-established method for producing chiral secondary alcohols, and the chirality of the product is dictated by the chiral catalyst or ligand used.

Role as Chiral Organocatalysts

Beyond their use in metal-based catalysis, derivatives of this compound can also function as chiral organocatalysts. Organocatalysis is a subfield of catalysis that utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine intermediates.

These chiral intermediates then participate in a variety of enantioselective transformations. While the direct use of this compound as an organocatalyst is less common, its structural motif serves as a foundation for the design of more complex and effective organocatalysts for various asymmetric reactions. nih.gov

Metal-Coordinating Properties of Derivatives

The nitrogen atom of the amine group and potentially other functionalities introduced into derivatives of this compound allow these molecules to act as ligands that can coordinate to metal centers. synquestlabs.com This coordination is fundamental to their application in asymmetric catalysis. The precise way in which the ligand binds to the metal, along with the steric and electronic properties of the ligand, dictates the geometry and reactivity of the resulting metal complex. This, in turn, influences the catalyst's ability to discriminate between the two enantiotopic faces of a prochiral substrate, leading to an enantioselective outcome.

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a valuable chiral building block, or "chiron," for the synthesis of complex, enantiomerically pure molecules. bldpharm.com By incorporating this pre-existing stereocenter, chemists can avoid the often-challenging task of introducing chirality at a later stage in a synthetic sequence.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Analogues

A significant application of this compound as a chiral building block is in the synthesis of active pharmaceutical ingredients (APIs) and their analogues. chemicalbook.comnih.govcas.orgnih.gov The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.

The fluorophenyl group in this compound is a common feature in many pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. By using this compound as a starting material, pharmaceutical chemists can efficiently construct chiral drug candidates with the correct stereochemical configuration. nih.govnih.gov

Precursors for Antidepressants and Neuroactive Agents

The 1-(4-fluorophenyl)ethyl moiety is a recognized structural element in the design of novel neuroactive agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates. nih.govacs.org For instance, the related compound 4-Fluoro-N-methylbenzylamine serves as a key intermediate in the development of drugs targeting neurological disorders. chemimpex.com

Research has shown that derivatives containing the 4-fluorophenyl group are valuable in creating compounds with potential therapeutic effects on the central nervous system. For example, novel ureidopropanamides designed as agonists for the Formyl Peptide Receptor 2 (FPR2) to address neuroinflammation are synthesized from key amine precursors derived from 4-fluorophenylacetonitrile. nih.gov Furthermore, new pyrrolidine-2,5-dione derivatives with potential anticonvulsant and analgesic properties were synthesized by incorporating a 4-(4-fluorophenyl)piperazine moiety. beilstein-journals.org In the development of antipsychotic drugs, the 1-(4-fluorophenyl) structure is a component of sigma receptor ligands which have shown high affinity and efficacy. chemimpex.com

Intermediates for Specific Drugs (e.g., Odanacatib, Rivastigmine, Miconazole, Econazole)

While chiral amines are fundamental building blocks for many pharmaceuticals, the direct use of this compound as a precursor for certain well-known drugs is not always documented, with alternative amines or synthetic routes being preferred.

Odanacatib: The synthesis of Odanacatib, a cathepsin K inhibitor, involves a critical stereospecific displacement step to create the required stereocenter. However, published practical syntheses utilize (S)-gamma-fluoroleucine ethyl ester as the key chiral amine source, not this compound. fishersci.co.uk

Rivastigmine: Rivastigmine, a treatment for dementia associated with Alzheimer's and Parkinson's diseases, is synthesized using various chiral amines, but this compound is not the typically reported intermediate. Syntheses often employ other chiral amines like (S)-α-methylbenzylamine or start from precursors such as 1-(3-hydroxyphenyl)ethanone, which is later resolved to achieve the desired stereochemistry. researchgate.netnih.govgoogle.com

Miconazole and Econazole: The synthesis of these antifungal agents follows a chemoenzymatic route that does not involve this compound. The key chiral intermediate is typically a substituted 2-chloroethanol (B45725) derivative, such as (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is obtained through the stereoselective reduction of the corresponding ketone. bldpharm.comsigmaaldrich.com

Synthesis of Calcimimetic Analogues

Chiral amines are the cornerstone for a class of drugs known as calcimimetics, which target the calcium-sensing receptor. The archetypal drug in this class, Cinacalcet, relies on a different chiral amine, (R)-1-(1-naphthyl)ethanamine, for its synthesis. The established synthetic routes for calcimimetics demonstrate the principle of using a chiral arylethylamine to construct the final active molecule. Given its structural similarities to known precursors, this compound represents a valuable starting material for creating novel calcimimetic analogues with potentially different pharmacological profiles.

Construction of Fluorinated Heterocyclic Systems (e.g., Fluorinated Pyridines, Aminopyrimidines, THIQs)

The incorporation of fluorine into heterocyclic rings can significantly modify the properties of a molecule. The this compound structure serves as a source of both chirality and the fluorophenyl motif for building these complex systems. For example, the 1-(4-fluorophenyl)ethan-1-one core, a close relative of the title compound, is used in reactions with α-haloketones to construct substituted imidazole (B134444) rings, which are prevalent in medicinal chemistry. researchgate.net

General methods for creating fluorinated pyrimidines and pyrazoles often use fluorinated building blocks to avoid harsh fluorination steps later in the synthesis. nih.gov The 1-(4-fluorophenyl) group has also been incorporated into fluoropyrimidinyl piperazine (B1678402) butanone structures investigated as potential antipsychotics. chemimpex.com

Development of Agrochemicals

The utility of fluorinated amines extends into the agrochemical sector. The related compound, 4-fluoro-N-methylbenzylamine, is explicitly used in formulating pesticides and herbicides to improve their efficacy. chemimpex.com The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their biological activity and stability. mdpi.com The general structure of substituted aryl amines is relevant in modern herbicide design, as seen in patents for 6-(poly-substituted aryl)-4-aminopicolinate herbicides. researchgate.net This highlights the potential of this compound as a building block for developing new, effective crop protection agents.

Synthesis of Amino Alcohols and Other Chiral Intermediates

This compound is itself a valuable chiral intermediate. It also serves as a precursor for other important chiral molecules, most notably amino alcohols. Chiral β-amino alcohols are a vital scaffold in many pharmaceuticals and are often used as ligands in asymmetric catalysis.

Several synthetic strategies can produce chiral amino alcohols that incorporate the 4-fluorophenyl structure. These methods often start from the corresponding ketone and use catalytic processes to achieve high enantioselectivity.

| Method | Precursor | Reagent/Catalyst | Product | Ref |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | Ruthenium Catalyst | Chiral 1,2-Amino Alcohols | |

| Asymmetric Cross-Coupling | Aldehydes and Imines | Chromium Catalyst | Chiral β-Amino Alcohols | |

| Biocatalytic Reduction | 1-(4-fluorophenyl) butanone derivatives | Microorganisms (e.g., S. paucimobilis) | Chiral Alcohols | chemimpex.com |

| Grignard Addition | Tetrahydrofuran (THF) | N-tosyliminobenzyliodinane / Grignard Reagent | 4-substituted-N-1,4-tosylamino alcohols |

Contribution to Advanced Materials Science

The unique properties of the fluorophenyl group and the chirality of the amine lend this compound and its derivatives to applications in materials science.

A closely related compound, 4-fluoro-N-methylbenzylamine, is being explored for the creation of advanced polymers with enhanced thermal stability. chemimpex.com A general and powerful method for creating functional polymers is the modification of poly(active esters), such as poly(pentafluorophenyl acrylate), with amines. This approach allows for the straightforward incorporation of chiral amines like this compound to bestow specific properties onto a polymer backbone.

Furthermore, chiral fluorinated molecules are of interest as dopants in liquid crystal compositions, where they can induce helical twisting and create specific material phases. fishersci.co.uk Another area of application is in the synthesis of molecularly imprinted polymers (MIPs), where a template molecule is used to create specific recognition sites. Chiral amines can be used as templates or functional monomers in these advanced materials designed for selective binding and separation.

Advanced Analytical Techniques for Enantiomeric Purity and Characterization of R 1 4 Fluorophenyl Ethanamine

Chromatographic Methods for Enantiomeric Separation

Chromatographic techniques are the cornerstone for separating and quantifying the enantiomers of (R)-1-(4-fluorophenyl)ethanamine. Chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are the most prominently used methods.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a powerful tool for the enantioseparation of 1-(4-fluorophenyl)ethanamine (B1330211). This is typically achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers and thus enabling their separation. eijppr.com

Chiral Stationary Phases (CSPs): A variety of CSPs have proven effective for the resolution of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high separation efficiency. eijppr.combgb-analytik.com These CSPs, often coated onto a silica (B1680970) support, can operate in both normal-phase and reversed-phase modes. eijppr.comhplc.eu For instance, cellulose-based columns like the ODH® column, which has a carbamate-based chiral selector, have demonstrated excellent efficiency in resolving chiral amines. mdpi.com The Whelk-O® 1 CSP, a covalently bonded phase, is another versatile option known for its durability and broad selectivity for various compound classes, including amines. bgb-analytik.comhplc.eu

Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, mixtures of hydrocarbons like hexane (B92381) or cyclohexane (B81311) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are common. hplc.eu The addition of a basic additive, like diethylamine (B46881) (DEA), is often crucial for improving peak shape and preventing the retention of basic amines on the stationary phase. mdpi.com For reversed-phase separations, aqueous buffers combined with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically employed. hplc.eusigmaaldrich.com The pH of the mobile phase must be carefully controlled, generally within a range of 2.5 to 7.5 for Pirkle-type columns. hplc.eu

Derivatization: In some cases, pre-column derivatization is used to enhance the separation and detection of the enantiomers. Chiral derivatizing agents react with the amine to form diastereomers, which can then be separated on a standard achiral column. science.gov For example, reagents like 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro) can be used to create fluorescent diastereomeric derivatives that are readily separable by reversed-phase HPLC. researchgate.net

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral GC is another effective method for determining the enantiomeric excess of volatile amines like 1-(4-fluorophenyl)ethanamine. This technique relies on chiral stationary phases that are typically based on derivatized cyclodextrins. wiley.comgcms.cz

Derivatization and Stationary Phases: For GC analysis, primary amines are often derivatized to improve their volatility and chromatographic behavior. A common approach is to convert them into their trifluoroacetyl (TFA) derivatives. wiley.com The separation of these derivatives is then carried out on a capillary column coated with a chiral stationary phase. Substituted cyclodextrins, such as permethylated β-cyclodextrin, are frequently used as the chiral selector in the stationary phase. wiley.comgcms.cz

Experimental Conditions: The separation is influenced by various parameters, including the oven temperature program and the carrier gas flow rate. wiley.com Isothermal conditions are often employed, with the temperature being a critical factor affecting the resolution of the enantiomers. wiley.com Hydrogen is commonly used as the carrier gas, and a flame ionization detector (FID) provides sensitive detection of the separated enantiomers. wiley.com

Spectroscopic Techniques for Chiral Analysis and Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the chiral analysis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Discrimination

While NMR spectroscopy is not inherently capable of distinguishing between enantiomers, the use of chiral discriminating agents can induce diastereomeric environments that lead to observable differences in the NMR spectrum. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction results in different chemical shifts for the corresponding protons of the two enantiomers, allowing for their discrimination and the determination of enantiomeric excess. For chiral amines, chiral acids like mandelic acid or phosphoric acids such as (R)-VAPOL-PA can be used as CSAs. researchgate.net The formation of diastereomeric salts through hydrogen bonding and ion pairing leads to separate signals for the enantiomers in the ¹H NMR spectrum. researchgate.net

Chiral Derivatizing Agents (CDAs): Alternatively, the chiral amine can be reacted with a CDA to form stable diastereomers. nih.gov These diastereomers will have distinct NMR spectra, allowing for their quantification.

Mass Spectrometry (MS) for Chiral Recognition

Mass spectrometry has emerged as a powerful technique for chiral analysis due to its high sensitivity and specificity. nih.gov Chiral recognition by MS typically involves the formation of diastereomeric complexes with a chiral selector, which can then be differentiated based on their behavior in the mass spectrometer. nih.gov

A common strategy for chiral analysis by LC/MS/MS involves the derivatization of the enantiomers with a chiral reagent to form diastereomers prior to analysis. nih.govresearchgate.net These diastereomers can be separated using a standard reversed-phase LC column and then detected by tandem mass spectrometry (MS/MS). nih.govresearchgate.net This approach offers the advantage of high sensitivity and the ability to perform analysis in complex matrices. researchgate.net

Chiral Derivatizing Agents for LC/MS: A variety of chiral derivatizing agents are available for amines. These reagents often contain a chiral center and a reactive group that covalently binds to the amine. For example, reagents based on chiral amino acids, such as NBD-Pro, can be used to form diastereomeric amides. researchgate.net The resulting derivatives can be separated by reversed-phase chromatography and sensitively detected by MS. researchgate.net The choice of the chiral derivatizing agent can influence the separation efficiency and the elution order of the diastereomers. researchgate.net

Non-Covalent Diastereomeric Complex Formation in Gas Phase

The separation and identification of enantiomers in the gas phase presents a unique analytical challenge. One sophisticated technique that addresses this is the formation of non-covalent diastereomeric complexes, which can then be separated and analyzed using methods like ion mobility spectrometry (IMS). nih.gov This approach relies on the principle that when a chiral analyte, such as this compound, interacts with a chiral selector molecule in the gas phase, they form temporary, non-covalently bonded diastereomeric complexes. nih.gov

These diastereomers, having different three-dimensional structures, will exhibit distinct physical properties, such as their collision cross-section. This difference in size and shape allows for their separation in an ion mobility spectrometer, where ions drift through a gas-filled chamber under the influence of an electric field. nih.gov The distinct drift times of the diastereomeric complexes enable the quantification of the individual enantiomers of the original analyte. While direct studies on this compound using this specific technique are not widely published, the principles of gas-phase chiral separation through non-covalent complex formation are well-established for other chiral amines. nih.gov The "three-point interaction model," which posits that optimal chiral recognition is achieved through a combination of attractive and repulsive interactions between the analyte and the chiral selector, is a guiding principle in the development of these methods. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and routine analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Data available from the NIST Chemistry WebBook for the related compound 4-fluoro-α-methylbenzylamine provides insight into the expected spectral features. nist.govnist.gov

Key functional groups and their expected IR absorption regions include:

N-H Stretching: The primary amine group (-NH2) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two bands are observed in this region for primary amines, corresponding to symmetric and asymmetric stretching modes. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond in the primary amine is expected in the range of 1590-1650 cm⁻¹. researchgate.net

C=C Stretching: The aromatic ring will show characteristic carbon-carbon double bond stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band, typically in the range of 1000-1400 cm⁻¹, which is a key indicator of the fluorine substitution on the phenyl ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the region of 1020-1250 cm⁻¹.

A representative FTIR spectrum for this compound is available in public databases, confirming these assignments. nih.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | >3000 |

| C-H Stretch (aliphatic) | <3000 |

| N-H Bend (amine) | 1590-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1400 |

| C-N Stretch | 1020-1250 |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and detection characteristics of an analyte. For chiral compounds like this compound, derivatization with a chiral reagent can also facilitate enantiomeric separation.

Acetylation for Chromatographic Analysis

Acetylation, the reaction with acetic anhydride (B1165640) or a similar reagent, is a widely used derivatization technique for primary and secondary amines prior to gas chromatographic (GC) analysis. unibo.it This process converts the polar amine group into a less polar amide. This transformation has several analytical advantages: it reduces the compound's polarity, leading to improved peak shape and reduced tailing on many GC columns, and it increases the volatility of the analyte, which can result in shorter retention times. sigmaaldrich.com

For this compound, acetylation would yield N-(1-(4-fluorophenyl)ethyl)acetamide. This derivative is more amenable to GC analysis than the free amine. When a chiral stationary phase is used in the GC system, the acetylated derivatives of the (R) and (S) enantiomers can be separated, allowing for the determination of the enantiomeric purity of the original sample. wiley.com The separation of trifluoroacetyl derivatives of similar 1-phenylalkylamines on chiral GC columns has been successfully demonstrated. wiley.com

Marfey's Reagents and Analogs for Amino Acid Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs are powerful chiral derivatizing agents used extensively for the analysis of amino acids and other primary and secondary amines. nih.govsemanticscholar.org The reagent itself is chiral, and when it reacts with a racemic mixture of an amine, it forms a pair of diastereomers. peptide.com

In the case of this compound, reaction with Marfey's reagent would produce L-Ala-Amide-D/L-(1-(4-fluorophenyl)ethyl)amine diastereomers. These diastereomers have different physical properties and can be readily separated using standard reversed-phase high-performance liquid chromatography (HPLC). fishersci.comnih.gov The resulting derivatives are also strongly UV-active due to the dinitrophenyl group, which allows for sensitive detection at around 340 nm. fishersci.com This method provides a reliable and well-established means of determining the enantiomeric composition of chiral amines. nih.govacs.org

| Reagent | Analyte | Resulting Products | Analytical Technique |

| Marfey's Reagent | (R)- and (S)-1-(4-fluorophenyl)ethanamine | Diastereomeric amides | HPLC-UV |

Novel Chiral Derivatization Reagents for Carboxylic Acids and Other Analytes

The principle of chiral derivatization is not limited to the analysis of amines. In a complementary approach, chiral amines like this compound can themselves be used as chiral resolving agents for the analysis of other classes of compounds, most notably carboxylic acids. libretexts.orglibretexts.org

The reaction of a racemic carboxylic acid with an enantiomerically pure amine, such as this compound, forms a pair of diastereomeric amide derivatives. rsc.org These diastereomers can then be separated by chromatography, allowing for the determination of the enantiomeric composition of the original carboxylic acid. This approach is a cornerstone of indirect chiral resolution. wikipedia.org

Furthermore, novel chiral derivatization reagents are continuously being developed to improve separation efficiency and detection sensitivity. For example, reagents possessing a pyridylthiourea structure have been synthesized for the enantiospecific determination of both chiral amines and carboxylic acids by LC-MS/MS, offering high sensitivity. nih.gov While the direct application of these specific novel reagents to this compound may not be documented, the underlying principle of forming diastereomeric derivatives for enhanced analytical performance remains a vibrant area of research in chiral analysis. nih.gov

Computational Chemistry and Mechanistic Insights into R 1 4 Fluorophenyl Ethanamine

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and stereoselectivity of chiral molecules like (R)-1-(4-fluorophenyl)ethanamine. By calculating the potential energy surface as a function of dihedral angles, the most stable conformers and the energy barriers between them can be determined.

These calculations are also fundamental to understanding stereoselectivity. In reactions where this compound acts as a chiral auxiliary, the energy differences between diastereomeric transition states, as calculated by quantum chemistry methods, can predict the stereochemical outcome of the reaction.

Table 1: Example of Calculated Conformational Energies for a Related Compound (1-(4-Fluorophenyl)piperazine)

| Conformer | Dihedral Angle (C10-C8-N2-C4) | Relative Energy (kcal/mol) |

| I | -70° | 1.5 |

| II | 110° | 0.0 |

| III | -170° | 2.0 |

Note: This table is illustrative and based on a related structure. Specific calculations for this compound would be required for precise energy values.

Molecular Modeling and Simulation in Reaction Pathway Elucidation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) methods, provide insights into the dynamic processes of chemical reactions. These methods are particularly useful for elucidating complex reaction pathways, such as those involving enzymes or catalysts.